molecular formula C9H9BrCl2O2 B14028888 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol

Cat. No.: B14028888
M. Wt: 299.97 g/mol
InChI Key: DSKKXYZWTHJXHR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-methoxyphenol with a suitable dichloroethanol derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. For instance, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, along with a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9BrCl2O2

Molecular Weight

299.97 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H9BrCl2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

DSKKXYZWTHJXHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(Cl)Cl)O)Br

Origin of Product

United States

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